A Technical Guide to 3-Bromo-7-chloro-6-iodoquinolin-4-ol: Synthesis, Properties, and Potential Applications
A Technical Guide to 3-Bromo-7-chloro-6-iodoquinolin-4-ol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinolin-4-ol Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline nucleus is a cornerstone in the architecture of pharmacologically active molecules.[1] Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] Within this class, quinolin-4-ones, also known as quinolones, represent a particularly significant scaffold.[3] This framework is not only found in nature but has been extensively utilized in the development of synthetic compounds with therapeutic value.[3] The strategic placement of various substituents on the quinoline ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets. Halogenation, in particular, is a powerful tool in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and target binding affinity.[4] This guide focuses on a unique, polysubstituted derivative, 3-Bromo-7-chloro-6-iodoquinolin-4-ol, providing an in-depth look at its chemical identity, a plausible synthetic approach, and its potential in the landscape of drug discovery.
Chemical Identity and Physicochemical Properties
3-Bromo-7-chloro-6-iodoquinolin-4-ol is a complex halogenated heterocyclic compound. Its structure features a quinolin-4-ol core with bromine, chlorine, and iodine atoms at specific positions, suggesting a molecule with distinct electronic and steric properties that could influence its biological interactions.
| Property | Value | Source |
| CAS Number | 1021913-04-1 | [][6] |
| Molecular Formula | C9H4BrClINO | [] |
| Molecular Weight | 384.40 g/mol | [7] |
| IUPAC Name | 3-bromo-7-chloro-6-iodo-1H-quinolin-4-one | [] |
| SMILES | C1=C2C(=CC(=C1I)Cl)NC=C(C2=O)Br | [] |
| InChI Key | FLHMZLJOAWADLL-UHFFFAOYSA-N | [] |
| Purity | Typically ≥95% (as commercially available) | [][7] |
| Physical Properties | Data not readily available. An inquiry with a chemical supplier would be necessary to obtain specific details on melting point, boiling point, and solubility. | [] |
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 3-Bromo-7-chloro-6-iodoquinolin-4-ol.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 7-Chloro-6-iodoquinolin-4-ol (Intermediate)
This step is based on the well-established Gould-Jacobs reaction for quinoline synthesis.
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Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-3-iodoaniline in a suitable high-boiling solvent such as diphenyl ether. Add an equimolar amount of diethyl (ethoxymethylene)malonate.
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Heat the mixture to approximately 120-140 °C for 1-2 hours to facilitate the initial condensation reaction, with the elimination of ethanol.
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Cyclization: Increase the temperature of the reaction mixture to around 240-260 °C. The intermediate will undergo thermal cyclization to form the quinoline ring system. This step is typically monitored by the cessation of ethanol distillation.
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Work-up: After cooling, the reaction mixture is diluted with a solvent like hexane to precipitate the crude product. The solid is then collected by filtration, washed with hexane, and can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield 7-chloro-6-iodoquinolin-4-ol.
Step 2: Synthesis of 3-Bromo-7-chloro-6-iodoquinolin-4-ol (Final Product)
This step involves the electrophilic bromination of the quinolin-4-ol intermediate. The 4-hydroxy group activates the ring, and the bromine is expected to substitute at the C3 position.
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Reaction Setup: Suspend the 7-chloro-6-iodoquinolin-4-ol intermediate in a suitable solvent like acetic acid or dimethylformamide (DMF) in a reaction flask.
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Bromination: Add N-Bromosuccinimide (NBS) portion-wise to the suspension at room temperature. The reaction is typically stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
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Isolation and Purification: Upon completion, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The crude product is washed with water to remove any residual solvent and unreacted reagents. Further purification can be achieved by recrystallization to obtain the final product, 3-Bromo-7-chloro-6-iodoquinolin-4-ol.
Potential Applications in Research and Drug Development
The unique substitution pattern of 3-Bromo-7-chloro-6-iodoquinolin-4-ol suggests several potential avenues for research and development in the pharmaceutical and life sciences sectors.
Caption: Potential applications of 3-Bromo-7-chloro-6-iodoquinolin-4-ol.
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Anticancer Research: The quinoline scaffold is present in numerous anticancer agents.[8] The presence of multiple halogens can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with intracellular targets. Further investigation into its cytotoxic effects on various cancer cell lines would be a logical first step.
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Antimicrobial Drug Discovery: Quinolone antibiotics are a well-established class of drugs. While the mechanism of action of classic quinolones is well-understood, novel halogenated quinolin-4-ols could exhibit activity against resistant strains of bacteria or fungi.[9] The biological activity of halogenated marine natural products further supports this potential.[9][10]
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Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core. The specific arrangement of hydrogen bond donors and acceptors, along with the hydrophobic character imparted by the halogens, could make this molecule a candidate for screening against various protein kinases involved in cell signaling pathways.
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Molecular Probes and Chemical Biology: Due to its unique structure, this compound could serve as a starting point for the development of molecular probes to study biological systems. The halogens also provide handles for further chemical modification and the attachment of reporter groups.
Conclusion and Future Directions
3-Bromo-7-chloro-6-iodoquinolin-4-ol is a fascinating, yet underexplored, molecule. While detailed experimental data is sparse, its structural features, rooted in the well-established quinolin-4-ol scaffold, strongly suggest its potential as a valuable building block in medicinal chemistry and drug discovery. The proposed synthetic pathway provides a logical starting point for its preparation in the laboratory. Future research should focus on the experimental validation of its synthesis, a thorough characterization of its physicochemical properties, and a comprehensive evaluation of its biological activity across a range of therapeutic areas. The insights gained from such studies will undoubtedly contribute to our understanding of the structure-activity relationships of polysubstituted quinolines and could pave the way for the development of novel therapeutic agents.
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